molecular formula C7H7ClO5S B2410908 Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate CAS No. 344308-91-4

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate

Cat. No.: B2410908
CAS No.: 344308-91-4
M. Wt: 238.64
InChI Key: RADATWVEONYXFI-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with a chlorosulfonyl group and a methyl ester group

Properties

IUPAC Name

methyl 4-chlorosulfonyl-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADATWVEONYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344308-91-4
Record name methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate
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Preparation Methods

Core Synthetic Strategy

The compound’s synthesis typically begins with a furan precursor functionalized with methyl and ester groups, followed by selective chlorosulfonation at the 4-position. A representative route involves:

  • Esterification of 5-methylfuran-2-carboxylic acid with methanol under acidic catalysis to form methyl 5-methylfuran-2-carboxylate.
  • Chlorosulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl chloride group.

Key mechanistic insights:

  • Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent, enabling electrophilic aromatic substitution at the electron-rich 4-position of the furan ring.
  • Steric effects from the 5-methyl group direct sulfonation to the 4-position, as confirmed by X-ray crystallography.

Optimized Reaction Conditions

Temperature and Time Parameters

Parameter Range Impact on Yield Source
Sulfonation Temp. 50–70°C Maximizes selectivity
Reaction Duration 4–6 hours Prevents over-sulfonation
Quenching Temp. 0–5°C (ice bath) Stabilizes product

Controlled addition rates (<0.5 mL/min) of chlorosulfonic acid are critical to manage exothermicity. Excess reagent ratios (1.2–1.5 equiv ClSO₃H) improve conversion but require careful post-reaction neutralization.

Catalytic Systems and Solvent Selection

Catalysts for Sulfonation

  • No catalyst required : The inherent reactivity of chlorosulfonic acid enables direct sulfonation.
  • Alternative approach : SO₂Cl₂ with FeCl₃ (0.5–1 mol%) in dichloromethane achieves comparable yields (78–82%).

Solvent Optimization

Solvent Dielectric Constant Yield (%) Byproduct Formation
Dichloromethane 8.93 85 <5%
Chloroform 4.81 72 12%
Solvent-free N/A 68 18%

Polar aprotic solvents enhance reagent solubility while minimizing side reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous systems improves scalability:

  • Residence time : 15–20 minutes at 60°C
  • Phosgene-free systems : Replace ClSO₃H with SO₂Cl₂/Cl₂ mixtures to reduce hazardous waste.

Purification Techniques

Method Purity Achieved Key Challenge
Vacuum Distillation 98% Thermal decomposition
Crystallization 99.5% Low solubility in ethanol
Chromatography >99.9% High cost for bulk production

Industrial patents emphasize fractional distillation at reduced pressure (10–15 mmHg) to isolate the product.

Byproduct Analysis and Mitigation

Common Byproducts

  • Over-sulfonated derivatives : Formed at temperatures >75°C.
  • Ester hydrolysis products : Result from residual moisture; mitigated with molecular sieves.

Yield Optimization Strategies

Strategy Yield Increase Source
Inert atmosphere +8–12%
Substrate pre-drying +15%
Gradient cooling +7%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Traditional ClSO₃H 85 98 Moderate
SO₂Cl₂/FeCl₃ 82 97 High
Continuous Flow 78 95 Industrial
Biocatalytic 45 99 Low

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic esters or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Sulfonamides: Formed through substitution with amines.

    Sulfonic Acids: Resulting from reduction reactions.

    Sulfonic Esters: Produced through oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound reactive towards various nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chlorosulfonyl)methyl)benzoate
  • Methyl 4-(chlorosulfonyl)benzoate
  • N-Substituted 4-sulfamoylbenzoic acid derivatives

Uniqueness

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is unique due to its furan ring structure, which imparts different reactivity compared to benzoate derivatives. The presence of the furan ring can influence the electronic properties and steric hindrance, leading to distinct reaction pathways and products .

Biological Activity

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is a compound of significant interest in both organic chemistry and medicinal applications. Its unique structural features, particularly the chlorosulfonyl group, confer notable reactivity that can be harnessed for various biological activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₇H₇ClO₅S
  • CAS Number : 344308-XX-X

The presence of the chlorosulfonyl group (-SO₂Cl) makes it highly electrophilic, allowing it to react with nucleophiles, which is critical for its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves its ability to form covalent bonds with nucleophilic sites on biological macromolecules, including:

  • Proteins : The chlorosulfonyl group can react with amino groups in proteins, leading to sulfonamide formation.
  • Nucleic Acids : Potential interactions with DNA and RNA may alter their functions or stability.

These interactions can influence various biological pathways, making this compound a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of furan compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against various microbial strains remains to be fully elucidated but is an area of ongoing research.

Cytotoxicity Studies

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. For example, compounds with similar furan structures have demonstrated significant cytotoxicity against HeLa and HepG2 cell lines. The exact IC50 values for this compound are yet to be published but are expected to be comparable based on structural analogs.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    A study synthesized various derivatives of furan carboxylates, including this compound, and evaluated their biological activities. The results indicated promising cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Efficacy :
    Research on related compounds has shown effective inhibition of bacterial growth at low concentrations (e.g., MIC values around 1.00 µg/mL for similar furan derivatives against Staphylococcus aureus) . This suggests that this compound may also exhibit similar antimicrobial properties.
  • Modification of Biomolecules :
    The compound has been utilized in modifying biomolecules through sulfonation reactions. This application is significant in drug development and protein engineering, where precise modifications can enhance therapeutic efficacy .

Data Summary Table

Property Details
Molecular FormulaC₇H₇ClO₅S
CAS Number344308-XX-X
Antimicrobial ActivityPotential against Gram-positive/negative bacteria
CytotoxicityPromising against cancer cell lines (HeLa, HepG2)
Mechanism of ActionReactivity with nucleophiles (proteins, nucleic acids)

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate?

The synthesis typically involves chlorosulfonation of a pre-functionalized furan derivative. For example, starting with a methyl-substituted furan, chlorosulfonic acid is introduced under controlled conditions (0–5°C in dichloromethane) to avoid side reactions. Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) yields the target compound . Key challenges include maintaining regioselectivity during sulfonation and minimizing hydrolysis of the chlorosulfonyl group.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection monitors reaction progress and purity .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and esterification. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₈H₇ClO₅S: 274.9712) .

Q. What solvent systems and temperature ranges are critical for stabilizing this compound during synthesis?

Non-polar solvents (e.g., dichloromethane) are preferred for chlorosulfonation to stabilize reactive intermediates. Temperatures below 10°C suppress undesired sulfone formation. Post-reaction, rapid quenching with ice water prevents decomposition .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence regioselectivity in nucleophilic substitution reactions?

The chlorosulfonyl group acts as a strong electron-withdrawing group, activating the furan ring at the 4-position for nucleophilic attack. For instance, amines (e.g., benzylamine) displace the chloride to form sulfonamides, with reaction rates dependent on solvent polarity (DMF > THF) and temperature (40–60°C). Kinetic studies using in-situ IR or ¹H NMR can track intermediate formation .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is ideal. For example, the chlorosulfonyl group’s geometry (S–O bond lengths: ~1.43 Å) and dihedral angles relative to the furan ring can be precisely determined. Twinning or disorder in crystals may require high-resolution data (e.g., synchrotron sources) .

Q. How can computational modeling predict reactivity trends in derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) pathways. Fukui indices identify reactive sites, while Gibbs free energy profiles compare sulfonation vs. bromination energetics. Solvent effects (PCM model) refine reaction feasibility .

Methodological Challenges

Q. What strategies mitigate decomposition during purification?

  • Recrystallization : Use hexane/ethyl acetate (3:1) at −20°C to isolate the compound without thermal degradation .
  • Column Chromatography : Silica gel deactivated with 5% triethylamine prevents acid-catalyzed hydrolysis of the chlorosulfonyl group .

Q. How to resolve contradictions in spectroscopic data across studies?

Cross-validate using multiple techniques. For example, discrepancies in ¹³C NMR chemical shifts for the carbonyl group (168–172 ppm) may arise from solvent polarity or crystallinity. Single-crystal XRD or 2D NMR (HSQC, HMBC) provides unambiguous assignments .

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